o-Chlorobenzylsulfonamide sodium

描述

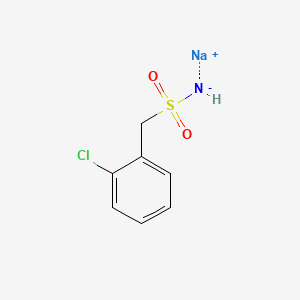

o-Chlorobenzylsulfonamide sodium (C₆H₄ClSO₂NNa) is a sulfonamide derivative characterized by an ortho-chlorinated benzyl group attached to a sulfonamide moiety. This compound is widely utilized in organic synthesis, particularly as an oxidizing agent and intermediate in pharmaceutical and agrochemical applications.

属性

CAS 编号 |

89782-71-8 |

|---|---|

分子式 |

C7H7ClNNaO2S |

分子量 |

227.64 g/mol |

IUPAC 名称 |

sodium;(2-chlorophenyl)methylsulfonylazanide |

InChI |

InChI=1S/C7H7ClNO2S.Na/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5H2,(H-,9,10,11);/q-1;+1 |

InChI 键 |

KPYQUHOOPSCCEL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)[NH-])Cl.[Na+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of o-Chlorobenzylsulfonamide sodium typically involves the reaction of o-chlorobenzyl chloride with thiourea in refluxing ethanol to form isothiourea hydrochloride. This intermediate is then treated with chlorine gas in an aqueous solution at low temperatures to yield the corresponding sulfonyl chloride. Finally, exposure to liquid ammonia converts the sulfonyl chloride to the sulfonamide, which is then converted to the sodium salt monohydrate using ethanolic sodium hydroxide .

Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sodium sulfinates and amines. An efficient method includes the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds. This method tolerates a wide range of functional groups and provides sulfonamide products in reasonable to excellent yields .

化学反应分析

Types of Reactions: o-Chlorobenzylsulfonamide sodium undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: This reaction involves the displacement of a good leaving group, such as a halide, on an aromatic ring by a nucleophile.

Oxidation and Reduction: These reactions typically involve the use of oxidizing agents like chlorine gas and reducing agents such as liquid ammonia.

Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and their sodium salts .

科学研究应用

Chemistry: o-Chlorobenzylsulfonamide sodium is used as an intermediate in the synthesis of various organosulfur compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound has shown significant antihyperlipidemic activity. It inhibits phosphatidate phosphohydrolase activity and marginally inhibits sn-glycerol-3-phosphate acyl transferase activity, making it a potential candidate for the treatment of hyperlipidemia .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes .

作用机制

The mechanism of action of o-Chlorobenzylsulfonamide sodium involves its interaction with specific enzymes and molecular targets. It acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria. By inhibiting folic acid synthesis, it exerts its antibacterial effects .

相似化合物的比较

Key Properties:

- Structure : The sodium ion coordinates with sulfonyl oxygen atoms and water molecules in its hydrated form (e.g., sesquihydrate), forming an octahedral geometry.

- Synthesis : Typically synthesized via reactions involving sodium hypochlorite and morpholine under optimized conditions.

- Reactivity : Exhibits strong oxidizing properties in alkaline media, enabling selective oxidation of substrates like isatins and dopamine.

Comparison with Similar Sulfonamide Sodium Salts

The following table summarizes critical differences between o-chlorobenzylsulfonamide sodium and structurally related compounds:

Detailed Analysis:

Reactivity in Oxidation Reactions: this compound demonstrates superior oxidation efficiency compared to sodium N-chlorobenzenesulfonamide. For instance, in alkaline media, it oxidizes isatins with a rate constant 2–3 times higher due to enhanced electron-withdrawing effects from the ortho-chloro substituent.

Coordination Chemistry: The sodium ion in o-chlorobenzylsulfonamide sesquihydrate forms a stable octahedral coordination with three sulfonyl oxygens and three water molecules, a feature absent in non-hydrated analogs like sodium N-chlorobenzenesulfonamide.

Solubility and Stability: 4-Chlorometanilic acid exhibits higher aqueous solubility (up to 50 g/L at 25°C) compared to this compound (~20 g/L), attributed to its amino and sulfonic acid groups. Stability under acidic conditions varies: sodium N-chlorobenzenesulfonamide decomposes at pH < 3, while this compound remains stable up to pH 2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。